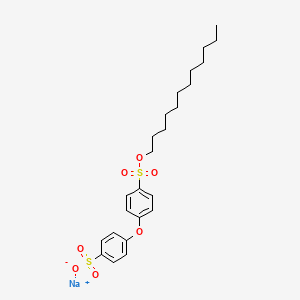

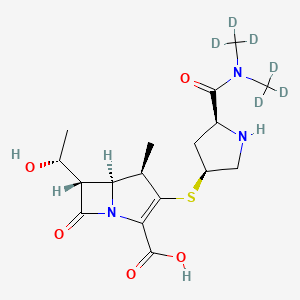

![molecular formula C18H20ClNO3S B571093 [(1S,2R)-1-(Phenylthiomethyl)-2-hydroxy-3-chloropropyl]carbamic acid benzyl ester CAS No. 220365-46-8](/img/structure/B571093.png)

[(1S,2R)-1-(Phenylthiomethyl)-2-hydroxy-3-chloropropyl]carbamic acid benzyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[(1S,2R)-1-(Phenylthiomethyl)-2-hydroxy-3-chloropropyl]carbamic acid benzyl ester, also known as [(1S,2R)-1-(Phenylthiomethyl)-2-hydroxy-3-chloropropyl]carbamic acid benzyl ester, is a useful research compound. Its molecular formula is C18H20ClNO3S and its molecular weight is 365.872. The purity is usually 95%.

BenchChem offers high-quality [(1S,2R)-1-(Phenylthiomethyl)-2-hydroxy-3-chloropropyl]carbamic acid benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,2R)-1-(Phenylthiomethyl)-2-hydroxy-3-chloropropyl]carbamic acid benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of β-Lactam Antibiotics

Benzyl N-vinyl carbamate: is a valuable synthetic intermediate that undergoes alkylation readily on the carbon adjacent to the nitrogen. This property is utilized in the synthesis of β-lactam antibiotics, which are critical for treating bacterial infections. The compound’s ability to participate in the formation of β-lactam rings through various synthetic routes makes it a significant molecule in pharmaceutical research and development .

Polymerization to Polyvinylamine Derivatives

The compound can be readily polymerized to form polyvinylamine derivatives. These polymers have a range of applications, including water treatment, paper production, and as flocculants in various industrial processes. The polymerization process typically involves the use of a catalyst and can lead to materials with unique properties suitable for specialized applications .

Intermediate for Drug Candidates

A major pharmaceutical company has expressed interest in using Benzyl N-vinyl carbamate as an intermediate for a new drug candidate. The compound’s structure allows for modifications that can lead to the development of novel therapeutic agents with potential applications in treating various diseases .

Peptide Mimetics and Conjugates

N-(Protected α-aminoacyl)benzotriazoles are powerful acylating agents used frequently for preparing peptides and their mimetics and conjugates. The compound can be used to synthesize these benzotriazoles, which are essential in peptide research, particularly in the development of peptide-based drugs .

Chemical Studies and Investigations

The unique structure of the compound, combining phenylthiomethyl, hydroxy, and chloropropyl groups, offers a wide range of possibilities for chemical studies and investigations. Researchers can explore the reactivity and interaction of these functional groups with various substrates, leading to a deeper understanding of chemical processes.

Crystallography and Structural Analysis

The crystal structure of related compounds has been determined, which aids in understanding the three-dimensional arrangement of atoms and the stereochemistry of the molecule. This information is crucial for designing molecules with specific properties and functions, and it can be applied in fields such as material science and molecular engineering .

Propiedades

IUPAC Name |

benzyl N-[(2S,3R)-4-chloro-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCLVAZUQJPLTE-SJORKVTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CSC2=CC=CC=C2)[C@H](CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B571018.png)

![1H-Benzo[d]imidazol-2(3H)-one O-methyl oxime](/img/structure/B571033.png)